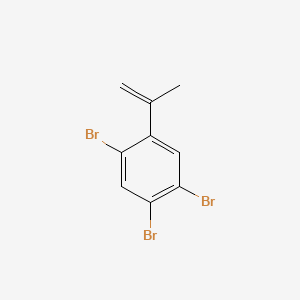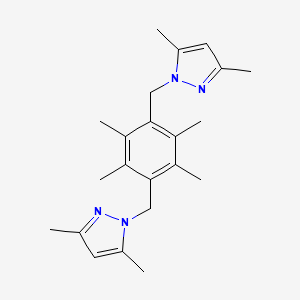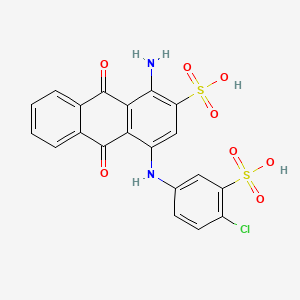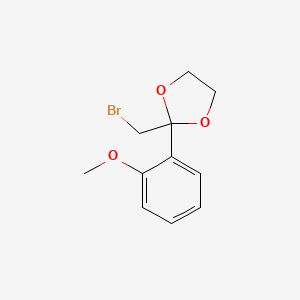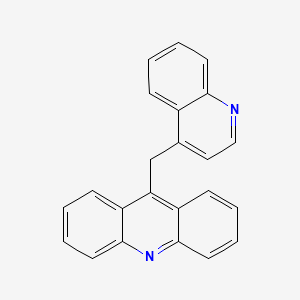
Acridine, 9-(4-quinolylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 9-(4-quinolylmethyl)- is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have a unique planar heterocyclic structure that allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
准备方法
The synthesis of acridine, 9-(4-quinolylmethyl)- involves several steps. One common method includes the reaction of acridine with 4-quinolylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
Acridine, 9-(4-quinolylmethyl)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used .
科学研究应用
Acridine, 9-(4-quinolylmethyl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of acridine, 9-(4-quinolylmethyl)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by preventing the binding of essential enzymes such as topoisomerase and telomerase . The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the unwinding of the helical structure and inhibition of DNA replication and transcription . Additionally, the compound may interact with various signaling pathways, including the NF-κB and p53 pathways, contributing to its anticancer effects .
相似化合物的比较
Acridine, 9-(4-quinolylmethyl)- can be compared with other similar compounds such as quinacrine, acriflavine, and proflavine. These compounds share a similar acridine core structure but differ in their functional groups and specific biological activities . For example:
Quinacrine: Known for its antimalarial and anticancer properties.
Acriflavine: Used as an antibacterial and antiviral agent.
Proflavine: Known for its antiseptic properties and use in wound treatment.
The uniqueness of acridine, 9-(4-quinolylmethyl)- lies in its specific substitution with a quinolylmethyl group, which enhances its DNA intercalation ability and broadens its range of biological activities .
属性
CAS 编号 |
30558-55-5 |
|---|---|
分子式 |
C23H16N2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
9-(quinolin-4-ylmethyl)acridine |
InChI |
InChI=1S/C23H16N2/c1-4-10-21-17(7-1)16(13-14-24-21)15-20-18-8-2-5-11-22(18)25-23-12-6-3-9-19(20)23/h1-14H,15H2 |
InChI 键 |
NUJCLFGWQAZVCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC3=C4C=CC=CC4=NC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


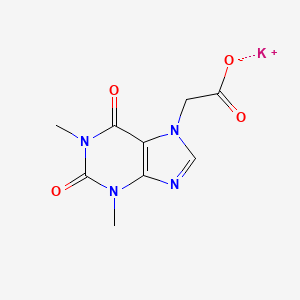

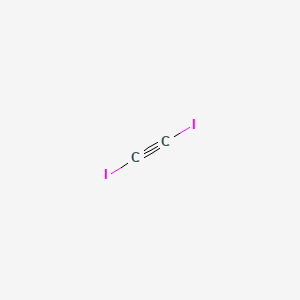
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)

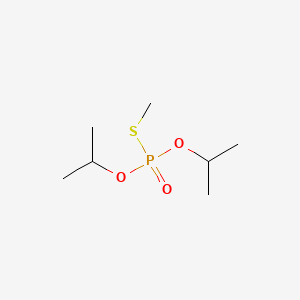
![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)
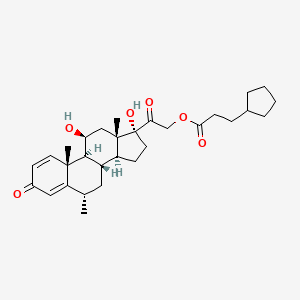
![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
